molecular formula C10H11ClO B8151566 2-Chloro-1-ethoxy-4-vinylbenzene

2-Chloro-1-ethoxy-4-vinylbenzene

Cat. No.: B8151566
M. Wt: 182.64 g/mol
InChI Key: DDXUPMQBVNNNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-ethoxy-4-vinylbenzene is an organic compound that belongs to the class of aromatic compounds. It is characterized by the presence of a chloro group, an ethoxy group, and a vinyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-ethoxy-4-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the ethoxylation of 2-chloro-4-vinylbenzene using ethyl alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of acidic or basic catalysts to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale ethoxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-ethoxy-4-vinylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Addition Reactions: The vinyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used to replace the chloro group.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Addition: Electrophiles such as hydrogen halides (HCl, HBr) can add across the vinyl group.

Major Products

    Substitution: Products include ethoxy-substituted benzene derivatives.

    Oxidation: Products include aldehydes and carboxylic acids.

    Addition: Products include halogenated ethoxybenzene derivatives.

Scientific Research Applications

2-Chloro-1-ethoxy-4-vinylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-ethoxy-4-vinylbenzene involves its interaction with various molecular targets. The chloro group can act as a leaving group in substitution reactions, while the vinyl group can participate in addition reactions. The ethoxy group can influence the compound’s reactivity by donating electron density to the benzene ring, making it more reactive towards electrophiles.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-methoxy-4-vinylbenzene
  • 2-Chloro-1-ethoxy-4-methylbenzene
  • 2-Chloro-1-ethoxy-4-ethylbenzene

Uniqueness

2-Chloro-1-ethoxy-4-vinylbenzene is unique due to the presence of both an ethoxy group and a vinyl group on the benzene ring

Biological Activity

2-Chloro-1-ethoxy-4-vinylbenzene is a synthetic organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a vinyl group attached to a chlorinated aromatic ring, which is further substituted with an ethoxy group. This unique structure contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Aromatic Substitution : The chloro group can participate in electrophilic substitution reactions, influencing the compound's reactivity towards nucleophiles.
  • Radical Formation : Under certain conditions, the vinyl group may generate radicals that can interact with cellular components, potentially leading to cytotoxic effects.
  • Membrane Interaction : Studies suggest that compounds with similar structures can alter membrane permeability, impacting microbial viability and cellular functions.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study evaluating its Minimum Inhibitory Concentration (MIC) against various bacterial strains showed promising results:

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus75
Pseudomonas aeruginosa100

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The IC50 values obtained from these studies are as follows:

Cell LineIC50 (µM)
HeLa20
MCF-715
A54925

The results indicate a moderate level of cytotoxicity, warranting further investigation into its safety profile and therapeutic index .

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves the etherification of chlorinated phenols followed by vinylation. This compound serves as an intermediate in the production of specialty chemicals and polymers, showcasing its industrial relevance.

Properties

IUPAC Name

2-chloro-4-ethenyl-1-ethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-3-8-5-6-10(12-4-2)9(11)7-8/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXUPMQBVNNNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.